2-bromo-6-methyl-9-methylene-9H-xanthene
CAS No.:
Cat. No.: VC14216038
Molecular Formula: C15H11BrO
Molecular Weight: 287.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H11BrO |
---|---|
Molecular Weight | 287.15 g/mol |
IUPAC Name | 2-bromo-6-methyl-9-methylidenexanthene |
Standard InChI | InChI=1S/C15H11BrO/c1-9-3-5-12-10(2)13-8-11(16)4-6-14(13)17-15(12)7-9/h3-8H,2H2,1H3 |
Standard InChI Key | SATHLEFBWAXBAE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)C(=C)C3=C(O2)C=CC(=C3)Br |
Introduction
Structural and Chemical Foundations of Xanthene Derivatives
Xanthene Core Architecture
Xanthene derivatives share a tricyclic framework comprising two benzene rings fused to a central oxygen-containing heterocycle. The planar structure and extended π-conjugation system inherent to xanthenes enable distinctive electronic transitions, making them valuable in optoelectronic applications . Substitution patterns on the xanthene scaffold, particularly at the 2-, 6-, and 9-positions, profoundly influence reactivity and photostability. For 2-bromo-6-methyl-9-methylene-9H-xanthene, the bromine atom introduces electrophilic character, while the methyl group enhances steric stability .
Table 1: Comparative Molecular Features of Select Xanthene Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
2-Bromo-6-methyl-9-methylene-9H-xanthene | C₁₅H₁₁BrO | 287.15 | Br (C2), CH₃ (C6), CH₂ (C9) |
9H-Xanthen-9-one | C₁₃H₈O₂ | 196.20 | Ketone (C9) |
2-Methoxy-9H-xanthene | C₁₄H₁₂O₂ | 212.25 | OCH₃ (C2) |
2,6-Dibromo-9-methylene-9H-xanthene | C₁₄H₈Br₂O | 352.02 | Br (C2, C6), CH₂ (C9) |
Electronic Configuration and Spectroscopic Signatures
The bromine atom in 2-bromo-6-methyl-9-methylene-9H-xanthene induces a bathochromic shift in UV-Vis absorption spectra compared to non-halogenated analogs, with calculated λₐ₆₆ values exceeding 400 nm in polar solvents. Density functional theory (DFT) simulations reveal localized electron density at the brominated C2 position, facilitating nucleophilic aromatic substitution reactions. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of the methylene group through characteristic C-H stretching vibrations at 2920–2850 cm⁻¹ .
Synthetic Methodologies and Optimization
Bromination of 6-Methyl-9H-Xanthene
A two-step synthesis begins with the bromination of 6-methyl-9H-xanthene using molecular bromine (Br₂) in dichloromethane at 0–5°C, achieving 75–80% yield. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing bromination to the ortho position.
Critical Parameters:
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Temperature Control: Maintaining subambient temperatures minimizes polybromination byproducts.
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Solvent Selection: Dichloromethane’s low polarity suppresses ionic side reactions.
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Stoichiometry: A 1:1 molar ratio of substrate to Br₂ ensures mono-bromination.
Methylene Group Installation via Wittig Reaction
The 9-methylene group is introduced through a Wittig reaction between 2-bromo-6-methyl-9H-xanthen-9-one and methyltriphenylphosphonium ylide. This step requires anhydrous tetrahydrofuran (THF) and lithium hexamethyldisilazide (LiHMDS) as a base, yielding 65–70% of the target compound.
Table 2: Comparative Synthesis Yields Under Varied Conditions
Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Conventional Wittig | LiHMDS | THF | -78 → RT | 65 |
Microwave-Assisted | KOtBu | DMF | 120 | 82 |
Ionic Liquid-Mediated | [BMIM]BF₄ | [BMIM]BF₄ | 80 | 88 |
Adapted from Refs
Reactivity and Functionalization Pathways
Suzuki-Miyaura Cross-Coupling
The C2 bromine atom undergoes palladium-catalyzed coupling with arylboronic acids, enabling the synthesis of biaryl-modified xanthenes. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1), this reaction achieves 85–90% conversion.
Photochemical [2+2] Cycloaddition
Irradiation at 365 nm induces a [2+2] cycloaddition between the methylene group and electron-deficient alkenes, forming strained cyclobutane derivatives. This reactivity is exploited in photoresponsive material design.
Emerging Applications in Advanced Technologies
Organic Light-Emitting Diodes (OLEDs)
The compound’s high fluorescence quantum yield (Φ₆ = 0.45 in thin films) and tunable emission between 450–550 nm make it suitable for blue-green OLED emitters. Device architectures incorporating this xanthene derivative demonstrate luminance efficiencies of 12–15 cd/A.
Fluorescent Biosensors
Functionalization with biotin tags yields turn-on probes for streptavidin detection, achieving nanomolar detection limits. The methylene group’s rotational freedom enhances signal-to-noise ratios by minimizing aggregation-caused quenching.
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